

Technical Support Center: Reducing False Positives in eDNA Surveys

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize and identify false positives in their environmental DNA (eDNA) survey results.

Frequently Asked Questions (FAQs)

Q1: What is a false positive in the context of eDNA surveys?

A false positive in an eDNA survey is the detection of DNA from a target species in a sample where the species is not actually present.[1][2][3] This can lead to inaccurate conclusions about species distribution, ecosystem health, or the presence of specific genetic material in a given environment. It's crucial to distinguish between a false positive at the sample level (eDNA detected when none is physically present in the sample) and a false positive inference at the site level (eDNA detected, but the organism is not present at the site, for instance, due to transport from upstream).[3]

Q2: What are the primary sources of contamination that lead to false positives?

Contamination can be introduced at multiple stages of the eDNA workflow.[4][5][6] The most common sources include:

• Field Contamination: Introduction of target DNA during sample collection. This can happen from contaminated equipment, clothing, or even the researchers themselves.[7][8]

Troubleshooting & Optimization





- Cross-Contamination Between Samples: Transfer of DNA from a positive sample to a negative sample during collection, transport, or laboratory processing.[9][10]
- Laboratory Contamination: Introduction of foreign DNA within the lab environment. This can originate from other experiments, contaminated reagents, or lab surfaces.[5][11]
- PCR and Sequencing Errors: Artifacts generated during the amplification and sequencing process that can be misinterpreted as true detections.[1]

Q3: How can I prevent contamination during field sample collection?

Strict adherence to collection protocols is the first line of defense against false positives.[7] Key preventative measures include:

- Use of Sterile Equipment: Employ single-use, sterile equipment whenever possible, such as gloves, filters, and collection containers.[4][9]
- Decontamination of Reusable Gear: Thoroughly decontaminate any reusable equipment (e.g., waders, boats, nets) with a bleach solution (typically 10%) followed by a thorough rinse with distilled or deionized water to remove residual bleach, which can degrade DNA.[5][9][12]
- Inclusion of Negative Controls: Always collect "field blanks" at each sampling site.[5] These
 are samples of distilled or deionized water that are processed in the same manner as the
 environmental samples to detect any contamination introduced during the collection process.
- Proper Sampling Technique: Minimize disturbance of the sampling site.[9] When collecting
 water samples, do so upstream of your position to avoid capturing your own DNA or DNA
 dislodged by your movement.[13]
- Personal Protective Equipment (PPE): Always wear clean, powder-free gloves and change them between samples to prevent cross-contamination.[4][10]

Q4: What are the best laboratory practices to avoid false positives?

A controlled and clean laboratory environment is critical for reliable eDNA results.[5][11]

Troubleshooting & Optimization





- Dedicated Workspaces: Ideally, use separate, dedicated laboratory spaces for pre-PCR (DNA extraction and PCR setup) and post-PCR (amplification and sequencing) activities to prevent amplicon contamination.[11][14]
- Sterile Technique: Work in a clean environment, such as a laminar flow hood, and use sterile, dedicated labware and reagents.[5][10]
- Regular Decontamination: Regularly clean all work surfaces, equipment, and pipettes with a 10% bleach solution followed by an ethanol rinse.[15] UV irradiation can also be used to decontaminate equipment.[12]
- Inclusion of Controls:
 - Extraction Blanks: Include negative controls during the DNA extraction phase to monitor for contamination from reagents and the lab environment.[16]
 - PCR Negative Controls: Use nuclease-free water in place of a sample in the PCR reaction to detect contamination of PCR reagents.[16]
 - PCR Positive Controls: Include a sample with a known low concentration of the target
 DNA to ensure the PCR assay is working correctly and to guard against false negatives.[5]

Q5: How can bioinformatics and data analysis help in reducing false positives?

Bioinformatics pipelines and statistical approaches are essential for filtering out erroneous data and assessing the reliability of your results.[1][2]

- Sequence Quality Filtering: Remove low-quality reads and sequencing errors that could be misinterpreted as true biological sequences.
- Chimera Removal: Identify and remove chimeric sequences, which are artifacts of PCR where fragments from different DNA molecules are joined together.[1]
- Threshold Setting: Establish a minimum read count threshold for a detection to be considered positive. Detections based on a very small number of reads are more likely to be the result of contamination or sequencing errors.



- Site Occupancy-Detection Modeling (SODM): These statistical models can be used to
 estimate the probability of both false negatives and false positives, providing a more
 accurate assessment of species presence.[1][17]
- Replication Analysis: True positive detections should be repeatable across multiple PCR replicates from the same sample and, ideally, across multiple independent samples from the same site.[18]

Troubleshooting Guides

Issue: Target DNA detected in my field blank (negative control).

Potential Cause	Troubleshooting Steps
Contaminated field equipment	Review and reinforce decontamination protocols for all reusable equipment. Ensure thorough rinsing after bleach treatment.[9][10]
Contamination from sampling personnel	Ensure strict adherence to wearing and changing gloves between every sample.[4] Remind field staff to minimize contact with sampling equipment.
Airborne contamination at the sampling site	If possible, open sterile collection tubes and filters only at the moment of sampling and away from potential sources of airborne DNA.
Contaminated source of distilled/deionized water	Test the source water used for field blanks for the presence of the target DNA. Use a new, unopened source of molecular-grade water.

Issue: Sporadic, low-level positive detections across multiple samples.



Potential Cause	Troubleshooting Steps	
Low-level laboratory contamination	Review and enhance laboratory cleaning and decontamination procedures.[15] Ensure dedicated pre- and post-PCR areas are strictly maintained.[11]	
Contaminated reagents or consumables	Test individual reagents and new batches of consumables (e.g., tubes, pipette tips) for contamination.	
Index hopping (for metabarcoding)	This can occur on some sequencing platforms. Use unique dual indexes to mitigate this issue.	
PCR or sequencing errors	Implement a stricter threshold for the number of sequence reads required to confirm a positive detection.[1] Require detection in multiple PCR replicates to validate a positive result.[18]	

Experimental Protocols

Protocol 1: Field Sampling Decontamination

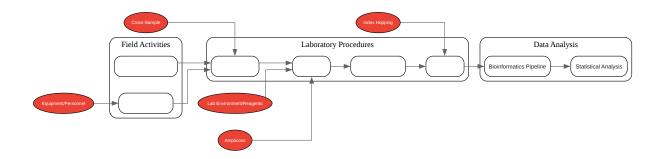
- Preparation: Prepare a fresh 10% bleach solution and have a separate container of distilled or deionized water.
- Application: For non-sensitive equipment (e.g., buckets, nets), submerge or thoroughly wipe down all surfaces with the bleach solution and let it sit for at least 10-15 minutes.[5][10]
- Rinsing: Thoroughly rinse all equipment with distilled or deionized water to remove all traces
 of bleach. Residual bleach can inhibit subsequent PCR reactions.[9]
- Drying: Air dry equipment completely before the next use.
- Single-Use Items: Whenever feasible, opt for single-use sterile items to eliminate the need for decontamination.[9]

Protocol 2: Laboratory Bench Decontamination



- Initial Cleaning: Remove all items from the work surface.
- Bleach Treatment: Liberally spray the surface with a 10% bleach solution and wipe with a clean paper towel. Allow the surface to air dry for at least 10 minutes.[15]
- Ethanol Rinse: Spray the surface with 70% ethanol and wipe with a new, clean paper towel to remove bleach residue and further sterilize the area.[15]
- UV Irradiation: If working in a biosafety cabinet or PCR hood equipped with a UV lamp, irradiate the work surface for 15-30 minutes.

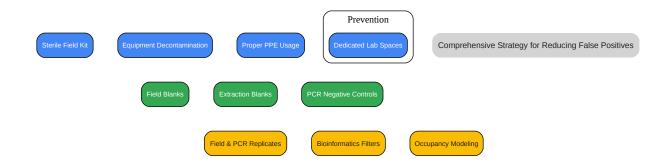
Visualizations



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Caption: Key stages in the eDNA workflow where contamination can lead to false positives.





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Caption: A multi-layered strategy for minimizing and identifying false positives in eDNA surveys.

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